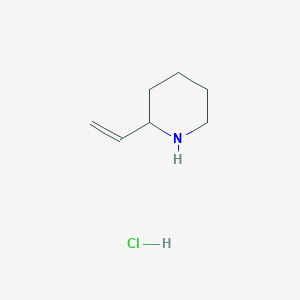

2-Ethenylpiperidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7-5-3-4-6-8-7;/h2,7-8H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISQAHGDWDJLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-65-2 | |

| Record name | Piperidine, 2-ethenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Piperidine Scaffolds in Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the world of chemistry, particularly in the development of pharmaceuticals. nih.govencyclopedia.pub Its prevalence is underscored by the fact that it is the most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). arizona.eduexlibrisgroup.com This widespread use is a testament to the piperidine scaffold's ability to impart favorable properties to a molecule.

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for Alzheimer's disease. encyclopedia.pubnih.gov The inclusion of a piperidine moiety can significantly influence a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net For instance, the introduction of a chiral piperidine scaffold has been shown to enhance the potency of drug candidates and even reduce cardiac toxicity. researchgate.net The versatility of the piperidine structure allows for extensive functionalization, enabling chemists to fine-tune molecular properties for specific therapeutic targets. nih.gov This has led to its incorporation in a vast array of bioactive molecules, including analgesics, anticoagulants, antihistamines, and central nervous system modulators. arizona.eduexlibrisgroup.com The continuous exploration of piperidine-based compounds highlights their immense potential in discovering new and effective therapeutic agents. researchgate.netingentaconnect.com

The Academic Context of Ethenyl Functionalization Within Heterocycles

The introduction of an ethenyl (or vinyl) group onto a heterocyclic ring is a significant strategy in synthetic chemistry for creating novel molecular architectures with diverse applications. This process, known as ethenyl functionalization, provides a reactive handle for further chemical transformations, making these compounds valuable building blocks in organic synthesis. clockss.org The presence of the carbon-carbon double bond in the ethenyl group allows for a variety of subsequent reactions, including additions, cycloadditions, and polymerizations. clockss.org

The functionalization of nitrogen heterocycles, in particular, is a field of intense research due to the prevalence of these structures in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The development of efficient methods for introducing substituents like the ethenyl group is crucial for creating libraries of compounds with diverse biological activities. nih.gov Researchers have developed various synthetic strategies to achieve this, often employing transition-metal catalysis to facilitate the C-H activation and subsequent functionalization of the heterocyclic core. nih.gov The ability to selectively introduce an ethenyl group opens up avenues for creating complex molecules with tailored properties, contributing to the advancement of medicinal chemistry and materials science. nih.govnih.gov

A Look Back: the Historical Overview of 2 Ethenylpiperidine Chemistry

The synthesis and study of 2-ethenylpiperidine (B1366316), also known as 2-vinylpiperidine, has a history rooted in the broader exploration of piperidine (B6355638) alkaloids and their derivatives. Early research often focused on the isolation and structural elucidation of naturally occurring piperidine compounds, many of which possess significant biological activity. The development of synthetic methods to access these and related structures has been a long-standing goal in organic chemistry.

Charting the Course: Current Research Trajectories and Unexplored Domains

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-ethenylpiperidine and its related structures often involve direct cyclization reactions from appropriate precursors or multi-step sequences that utilize key intermediates.

Direct Synthesis Routes from Precursors

Direct synthesis often relies on the cyclization of linear precursors that already contain the necessary carbon and nitrogen atoms. A common strategy involves the reductive amination of dicarbonyl compounds. For instance, a 1,5-keto-aldehyde can undergo a double reductive amination with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the corresponding piperidine product. nih.gov This approach provides a straightforward route to the piperidine core.

Another direct method is the Prins cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol. researchgate.net This acid-catalyzed reaction can lead to the formation of substituted piperidines, although control of stereoselectivity can be a challenge. researchgate.net

Multi-Step Conversions and Strategic Intermediate Utilization

Multi-step syntheses offer greater flexibility in constructing complex piperidine derivatives. libretexts.orgyoutube.comlibretexts.org These sequences often involve the initial formation of a key intermediate, which is then elaborated to the final target molecule. libretexts.orgyoutube.comlibretexts.org For example, a multi-step sequence might begin with the synthesis of a functionalized piperidine ring that lacks the ethenyl group. youtube.com Subsequent reactions, such as an elimination reaction from a suitable precursor like a 2-(2-hydroxyethyl)piperidine derivative, can then be employed to introduce the double bond.

The use of protecting groups is often crucial in multi-step syntheses to mask reactive functional groups while other parts of the molecule are being modified. libretexts.org Flow chemistry, a technique where reactions are carried out in a continuous stream rather than in a batch, is also emerging as a powerful tool for multi-step synthesis, allowing for the telescoping of several reaction steps into a single continuous process. syrris.jp

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of 2-ethenylpiperidine derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Several strategies have been developed to control the stereochemical outcome of the synthesis.

Asymmetric Catalysis in Ethenylpiperidine Construction

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govfrontiersin.org This approach is highly efficient as only a small amount of the chiral catalyst is required to generate a large quantity of the desired enantiomerically enriched product. nih.gov

For the synthesis of chiral piperidines, various asymmetric catalytic systems have been developed. For instance, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze reactions, although in some cases they have shown modest levels of enantioselectivity. researchgate.net Asymmetric hydrogenation and asymmetric allylic alkylation are other powerful catalytic methods that can be employed to set stereocenters in the piperidine ring. nih.gov The development of novel catalysts and catalytic systems remains an active area of research to improve the efficiency and selectivity of these transformations. frontiersin.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netuvic.cayoutube.comyoutube.com After the desired stereocenter has been created, the auxiliary is removed. uvic.cayoutube.com

A notable example involves the use of an η4-dienetricarbonyliron complex as a chiral auxiliary. nih.gov In a double reductive amination cascade, this iron complex exerts complete control over the stereoselectivity, leading to the formation of a single diastereoisomeric piperidine product. nih.gov The auxiliary can then be removed to yield the desired 2-dienyl-substituted piperidine. nih.gov Evans-type oxazolidinones are another widely used class of chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including the synthesis of chiral building blocks for complex molecules. researchgate.netnih.gov

| Chiral Auxiliary Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| η4-Dienetricarbonyliron Complex | Double Reductive Amination | Complete stereocontrol, formation of a single diastereoisomer. | nih.gov |

| Evans-type Oxazolidinones | Alkylation, Aldol, Diels-Alder | High diastereoselectivity, widely applicable to various transformations. | researchgate.netresearchgate.netnih.gov |

Chiral Pool-Based Derivatization

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. nih.govuvic.ca These compounds can serve as versatile starting materials for the synthesis of more complex chiral molecules. nih.gov

Enantioseparation Techniques for Racemic Mixtures

The separation of racemic mixtures of 2-ethenylpiperidine and its derivatives into their constituent enantiomers is crucial for accessing optically active compounds. Common methods for chiral resolution include crystallization of diastereomeric salts and chiral chromatography. wikipedia.org

Crystallization of Diastereomeric Salts: This classical technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by removing the resolving agent. The efficiency of this process is highly dependent on finding a suitable resolving agent that provides significant solubility differences between the diastereomeric salts.

Chiral Column Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of chiral amines. mdpi.com The choice of mobile phase, often a mixture of an alkane (like n-hexane or cyclohexane) and an alcohol modifier (like ethanol (B145695) or isopropanol), is critical for achieving optimal separation. mdpi.com For instance, adjustments in the type and concentration of the alcohol modifier can significantly impact the resolution of the enantiomers. mdpi.com

Enzymatic kinetic resolution offers another avenue for enantioseparation. Lipases, for example, can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. researchgate.net For instance, lipase-catalyzed asymmetric acetylation has been successfully employed for the resolution of various chiral alcohols containing a pyridine (B92270) ring. researchgate.net

A highly enantioselective synthesis of 2-vinyl-piperidines has also been achieved through a catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov This method has been successfully applied to the synthesis of both enantiomers of the tobacco alkaloid anabasine, a compound structurally related to 2-ethenylpiperidine. nih.gov

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. These principles are highly relevant to the synthesis of this compound and its derivatives.

Atom Economy Maximization in Reaction Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently "greener" as they generate less waste. Addition and rearrangement reactions are ideal, with 100% atom economy, while substitution and elimination reactions are less efficient. primescholars.com

In the context of piperidine synthesis, maximizing atom economy involves choosing reaction pathways that incorporate the maximum number of reactant atoms into the final product. For example, a continuous end-to-end synthesis of diphenhydramine (B27) hydrochloride has been developed that features high atom economy by combining a 1:1 molar ratio of the starting materials in the absence of an additional solvent. rsc.org While not directly for this compound, this approach demonstrates the potential for designing highly atom-economical syntheses for related compounds.

Conversely, methods like the Gabriel synthesis of amines are known for their poor atom economy due to the generation of stoichiometric amounts of phthalic acid derivatives as by-products. primescholars.com

Selection of Safer Solvents and Auxiliaries

The choice of solvents and auxiliary substances is a critical aspect of green chemistry. Ideally, syntheses should be conducted in the absence of solvents or by using environmentally benign solvents such as water, supercritical fluids, or ionic liquids.

For instance, a green approach to the synthesis of piperidinols has been developed using water-mediated intramolecular cyclization. nih.gov This method avoids the use of hazardous organic solvents. In solid-phase peptide synthesis, which often uses piperidine for Fmoc deprotection, alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being explored to replace the more hazardous piperidine. rsc.org Furthermore, greener solvent systems, such as N-octyl-pyrrolidone or a mixture of N-octyl pyrrolidone and dimethyl carbonate, are being investigated to minimize the environmental impact. rsc.org

Energy Efficiency in Reaction Conditions

Energy efficiency is a key principle of green chemistry, encouraging the use of ambient temperature and pressure conditions whenever possible. Alternative energy sources like mechanochemistry, microwave irradiation, and ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

For example, the ultrasound-promoted synthesis of novel piperidin-4-ones has been demonstrated. researchgate.net This technique can accelerate reactions and improve efficiency. While specific applications to this compound synthesis are not widely reported, the principle of utilizing energy-efficient methods is broadly applicable to the synthesis of heterocyclic compounds.

Waste Prevention and By-product Minimization Strategies

Preventing waste at the source is a fundamental tenet of green chemistry. This principle is closely linked to atom economy, as reactions with high atom economy inherently produce less waste. primescholars.com Strategies for waste prevention include the use of catalytic reagents over stoichiometric ones, recycling of solvents and reagents, and designing synthetic routes that minimize the number of steps.

A continuous flow synthesis of diphenhydramine hydrochloride exemplifies waste minimization by directly producing the target compound as a molten salt, which simplifies purification and reduces waste streams. rsc.org The development of one-pot multicomponent reactions for the synthesis of polysubstituted tetrahydropyridines also contributes to waste reduction by combining several synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates. researchgate.net

Application of Catalytic Processes Over Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, thus minimizing waste. primescholars.com The development of catalytic methods for the synthesis of piperidine derivatives is an active area of research.

For example, an iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed for the synthesis of piperidines. nih.gov Similarly, a cobalt(II) catalyst has been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov An Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has also been developed, providing an atom-economical route to enantioenriched piperidines. nih.gov The application of catalytic dynamic resolution for the synthesis of 2-aryl- and 2-vinyl-piperidines further highlights the power of catalysis in producing chiral piperidine derivatives efficiently. nih.gov These examples showcase the shift from stoichiometric reagents to more sustainable catalytic alternatives in the synthesis of piperidine-containing compounds. nih.govnih.govnih.gov

Reduction of Derivatization Steps

A notable advancement in this area is the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling to functionalize piperidines. This two-stage process simplifies the construction of complex piperidine derivatives by avoiding the need for protecting groups and expensive metal catalysts like palladium. news-medical.net The initial enzymatic hydroxylation at specific sites on the piperidine ring is followed by a nickel-electrocatalyzed radical cross-coupling, which efficiently forms new carbon-carbon bonds. news-medical.net This modular approach has been shown to significantly shorten synthetic routes for high-value piperidines from 7-17 steps to a mere 2-5 steps, thereby improving both efficiency and cost-effectiveness. news-medical.net

Another strategy involves one-pot syntheses where multiple reactions are carried out sequentially in the same reaction vessel. For example, the synthesis of 2-piperidinoethyl chloride hydrochloride can be achieved in a single reaction step from piperidine and ethylene (B1197577) chlorohydrin in toluene (B28343). google.com This method avoids the isolation of the intermediate 2-hydroxyethyl piperidine, thereby streamlining the process. google.com

Flow chemistry also presents a powerful tool for reducing derivatization steps. Continuous flow reactors can significantly shorten reaction times and improve yields for reactions such as Boc protection, a common step in piperidine synthesis.

Ring Construction Methodologies for the Piperidine Core

The construction of the piperidine ring itself is a fundamental aspect of synthesizing its derivatives. Various methodologies have been developed to create this heterocyclic core, including intramolecular cyclization and ring expansion or contraction strategies.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen atom cyclizes to form the six-membered ring. nih.gov These reactions can be initiated by various means, including radical, electrophilic, and metal-catalyzed processes. nih.govorganic-chemistry.org

Key Features of Intramolecular Cyclization:

| Catalyst/Reagent | Substrate Type | Key Features |

| Cobalt(II) catalyst | Linear amino-aldehydes | Radical-mediated cyclization. nih.gov |

| Palladium catalysts | Alkenyl amines | Wacker-type aerobic oxidative cyclization. organic-chemistry.org |

| Gold(I) complexes | Allenic amines | Asymmetric hydroamination leading to vinyl piperidines. organic-chemistry.org |

| Copper complexes | N-fluoride amides | Intramolecular C-H amination. acs.org |

For instance, radical-mediated cyclization of linear amino-aldehydes using a cobalt(II) catalyst can produce various piperidines in good yields. nih.gov Another approach involves the palladium-catalyzed intramolecular hydroamination of unactivated alkenes, which proceeds at room temperature and tolerates a range of functional groups. organic-chemistry.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of both pyrrolidines and piperidines. acs.org

Heterocyclic Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions offer alternative routes to the piperidine core, often starting from more readily available smaller or larger heterocyclic systems.

A notable example is the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidines. rsc.org This method has been applied to the construction of complex backbones of potential drug candidates. rsc.org Conversely, ring expansion of smaller rings, such as aziridinium (B1262131) salts derived from prolinol, can provide access to enantiopure 3-substituted piperidines. acs.org This method involves the regioselective nucleophilic opening of the aziridinium salt, leading to a ring expansion. acs.org While some ring expansion reactions using alkyl azides have been reported, the yields for piperidine synthesis have been generally low. dtic.mil

Strategic Functional Group Interconversions and Transformations

Once the piperidine core is established, strategic functional group interconversions are crucial for introducing the desired substituents, such as the ethenyl moiety, and for manipulating protecting groups.

Selective Introduction and Manipulation of the Ethenyl Moiety

The introduction of an ethenyl (vinyl) group at the 2-position of the piperidine ring can be achieved through various methods. One common strategy involves the reaction of 2-lithiated N-protected piperidines with vinylating agents. Another approach is through elimination reactions of suitable precursors, such as 2-(hydroxyethyl)piperidines.

The synthesis of 2-ethenylpiperidine can also be approached through the rearrangement of other heterocyclic systems. For example, the treatment of N-alkenylamides with tert-butyl hypoiodite (B1233010) can lead to various N-heterocycles, including those that could be precursors to ethenylpiperidines. organic-chemistry.org

Functionalization and Deprotection of the Piperidine Nitrogen (e.g., N-Boc deprotection)

The nitrogen atom of the piperidine ring is a key site for functionalization and is often protected during synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the piperidine nitrogen.

The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Deprotection of the N-Boc group is a critical step to liberate the free amine for further functionalization or to obtain the final product. This is commonly achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane. peptide.com Thermal deprotection of N-Boc protected amines in continuous flow has also been demonstrated as an effective method, sometimes offering selectivity between different types of N-Boc groups based on temperature control. acs.org For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group. acs.org

The choice of deprotection method can be crucial. While piperidine is often used for the removal of the Fmoc protecting group in peptide synthesis, alternatives like 4-methylpiperidine (B120128) and piperazine (B1678402) are also employed. nih.gov The deprotection of N-Boc piperazine derivatives has been reported using 6N HCl. jgtps.com

Introduction of Stereocenters via Organometallic Reagents (e.g., organolithium chemistry)

The strategic use of organolithium reagents enables the creation of a stereogenic center at the C2 position of the piperidine ring through two primary approaches: the asymmetric deprotonation of a protected piperidine followed by reaction with a vinyl electrophile, or the addition of a vinyl organometallic reagent to a suitable piperidine-based electrophile.

A key strategy involves the asymmetric deprotonation of an N-protected piperidine, such as N-Boc-piperidine. This process utilizes a strong, non-nucleophilic lithium base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. The chiral ligand, by coordinating to the lithium cation, creates a chiral environment that directs the deprotonation to occur enantioselectively at one of the two prochiral C2 protons. This results in the formation of a configurationally defined 2-lithiopiperidine intermediate. Subsequent quenching of this organolithium species with an appropriate electrophile introduces a substituent at the C2 position with a controlled stereochemistry.

While direct vinylation of the 2-lithiopiperidine intermediate is a plausible route, much of the foundational research has focused on related electrophiles that establish the potential for this transformation. For instance, studies have demonstrated the successful reaction of N-Boc-2-lithiopiperidine with various electrophiles. A notable example is the copper(I)-promoted allylation, which, although not a direct vinylation, showcases the principle of introducing an unsaturated carbon-carbon bond at the C2 position with stereocontrol. nih.gov

The choice of the chiral ligand is paramount for achieving high enantioselectivity. Sparteine and its surrogates have been shown to be effective in the asymmetric deprotonation of N-Boc-piperidine. nih.gov The complex formed between s-BuLi and the chiral diamine creates a well-defined transition state that favors the abstraction of one specific C2 proton over the other. The efficiency of this process is highly dependent on the steric and electronic properties of the chiral ligand. Research has shown that even minor modifications to the ligand structure can significantly impact the yield and enantiomeric excess of the product. york.ac.uk

The following table summarizes key findings in the asymmetric deprotonation of N-Boc-piperidine and subsequent electrophilic quenching, which lays the groundwork for the synthesis of chiral 2-substituted piperidines, including precursors to 2-ethenylpiperidine.

| Chiral Ligand | Base | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (+)-Sparteine surrogate | s-BuLi | MeOD | (R)-N-Boc-2-deuteriopiperidine | 95 | 95 | nih.gov |

| Chiral Diamines | s-BuLi | MeI | (R)-N-Boc-2-methylpiperidine | Variable | Low to Moderate | york.ac.uk |

| (-)-Sparteine | s-BuLi | Allyl Bromide (with CuCN·2LiCl) | (R)-N-Boc-2-allylpiperidine | 68 | 88 | nih.gov |

This table presents data for related electrophilic quenching reactions that demonstrate the feasibility of stereoselective C2-functionalization of piperidine via organolithium intermediates.

The development of highly enantioselective methods for the deprotonation of N-Boc-piperidine provides a clear pathway toward the synthesis of chiral 2-ethenylpiperidine. The established 2-lithiopiperidine intermediate can, in principle, be reacted with a suitable vinyl electrophile, such as a vinyl halide or a related species, to install the desired ethenyl group. Further research in this specific vinylation reaction is needed to optimize conditions and fully realize the potential of this powerful synthetic strategy.

Reactivity Profile of the Ethenyl Moiety

The ethenyl group attached to the piperidine ring at the 2-position is an alkene and thus exhibits reactivity characteristic of this functional group. It can participate in a variety of reactions, including additions, polymerizations, and metathesis.

The carbon-carbon double bond of 2-ethenylpiperidine is susceptible to various addition reactions.

Conjugate Additions: In the case of the analogous aromatic compound, 2-vinylpyridine (B74390), the electron-withdrawing nature of the pyridine ring facilitates the conjugate addition of nucleophiles to the vinyl group. wikipedia.org For 2-ethenylpiperidine, the saturated piperidine ring is typically electron-donating. However, in its hydrochloride salt form, the protonated nitrogen atom (R₂NH₂⁺) acts as a strong electron-withdrawing group. This electronic effect can render the terminal carbon of the ethenyl group electrophilic, making it susceptible to attack by nucleophiles in a Michael-type or conjugate addition.

Cycloaddition Reactions: Cycloadditions are concerted reactions that form a new ring by combining two separate π-electron systems. libretexts.org The ethenyl group can act as a component in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction): The ethenyl group can serve as the dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. libretexts.org The reaction involves the overlap of the orbitals of the diene and the dienophile in a concerted mechanism. libretexts.org

[2+2] Cycloaddition: This reaction involves two alkene components to form a four-membered cyclobutane (B1203170) ring. libretexts.org While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are common and can be used to synthesize strained four-membered rings. libretexts.orgyoutube.com The ethenyl group of 2-ethenylpiperidine could potentially undergo such reactions with another alkene under photochemical conditions. libretexts.org Ketenes are an exception and can undergo thermal [2+2] cycloadditions with alkenes. libretexts.org

The vinyl group is a monomer unit that can undergo polymerization. The related compound, 2-vinylpyridine, is known to be sensitive to polymerization and is used to create specialty polymers. wikipedia.org

Anionic oligomerization studies on 2-vinylpyridine provide insight into the potential polymerization behavior of its saturated analog. In these studies, oligomers of 2-vinylpyridine were synthesized by adding the monomer to solutions containing alkali metal salts of 2-ethylpyridine, followed by termination. researchgate.netresearchgate.net A key finding was that the stereochemistry of the resulting polymer is highly dependent on the counterion used during the synthesis. This stereoselection appears to be kinetically controlled. researchgate.net

| Counterion | Resulting Tacticity | Stereoselectivity |

|---|---|---|

| Lithium (Li⁺) | Highly Isotactic | >95% |

| Sodium (Na⁺) | Highly Isotactic | >95% |

| Potassium (K⁺) | Atactic (Not Stereoselective) | Low |

| Cesium (Cs⁺) | Atactic (Not Stereoselective) | Low |

Olefin metathesis is a catalytic reaction that involves the exchange of bonds between two alkenes, mediated by metal alkylidene catalysts such as those developed by Grubbs and Schrock. libretexts.orglibretexts.org This powerful synthetic tool includes variations like ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis. libretexts.orgnih.gov

Reactivity of the Piperidine Nitrogen Atom

As a hydrochloride salt, the nitrogen atom in 2-ethenylpiperidine exists as a secondary ammonium (B1175870) cation. In this protonated state, the nitrogen's lone pair is unavailable, and it is non-nucleophilic. To engage in reactions requiring a nucleophilic nitrogen, the compound must first be neutralized with a base to generate the free amine, 2-ethenylpiperidine.

Once deprotonated, the free base form of 2-ethenylpiperidine contains a secondary amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can participate in a variety of nucleophilic substitution reactions. For instance, piperidine itself is known to react with activated pyridinium (B92312) ions in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Similarly, the nitrogen of 2-ethenylpiperidine can act as a nucleophile to displace leaving groups from alkyl halides (SN2 reaction) or activated aryl halides (SNAr reaction). It can also participate in nucleophilic vinylic substitution on suitably activated substrates. chemicalpapers.com

The nucleophilic nitrogen of the free base can be readily modified through reactions with various electrophiles. These are fundamental transformations for secondary amines.

N-Alkylation: The nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form a tertiary amine.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of an N-acylpiperidine, which is an amide. This is a common method for protecting the amine or for synthesizing more complex amide structures. The acylation of nitrogen-containing heterocycles is a well-established transformation. youtube.com

| Reaction Type | Reactant | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide |

Stereochemical Outcomes of Reactions

The chiral center at the C2 position of the piperidine ring makes 2-ethenylpiperidine a valuable starting material for stereoselective synthesis. While specific studies on diastereoselective and enantioselective transformations of this compound are limited, research on analogous N-protected 2-vinylpiperidines and related systems provides significant insights into its potential reactivity.

Enantioselective synthesis of related 2-substituted piperidines has been achieved through various methods, including asymmetric hydrogenation and cycloaddition reactions. For instance, enantioselective synthesis of pyrroloindolines has been accomplished via a formal [3+2] cycloaddition reaction between C3-substituted indoles and 2-amidoacrylates, catalyzed by (R)-BINOL·SnCl4, yielding products with high enantioselectivity. capes.gov.br This suggests that the vinyl group of 2-ethenylpiperidine could potentially participate in similar enantioselective cycloaddition reactions.

Furthermore, the synthesis of enantiopure 2- and 3-substituted 2,3-dihydro whiterose.ac.ukrsc.orgdioxino[2,3-b]pyridine derivatives has been reported, highlighting the feasibility of achieving high enantiomeric purity in related heterocyclic systems. nih.gov The changeover of an aldehyde group into a carbon-carbon double bond in a related piperidine derivative allowed for a switch of reactivity, enabling intramolecular Heck reactions and 1,3-dipolar cycloadditions to increase molecular complexity. nih.gov These examples underscore the potential for developing highly stereoselective transformations starting from 2-ethenylpiperidine.

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. While specific studies on the kinetic resolution of 2-ethenylpiperidine are not extensively documented, research on structurally similar compounds demonstrates the feasibility of this approach.

An important example is the enzymatic kinetic resolution of 2-piperidineethanol, a compound closely related to 2-ethenylpiperidine. nih.gov This process utilizes enzymes that selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Similarly, the acylative kinetic resolution of racemic 2-methylpiperidine (B94953) has been achieved with high stereoselectivity using an ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide as the acylating agent. rsc.org

Another relevant study involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi/(+)-sparteine. whiterose.ac.uk This method allows for the isolation of both the 2,2-disubstituted products and the recovered starting materials with high enantiomeric ratios. whiterose.ac.uk These examples strongly suggest that 2-ethenylpiperidine, particularly after N-protection, would be a suitable substrate for kinetic resolution, enabling the synthesis of enantioenriched piperidine derivatives.

Table 1: Examples of Kinetic Resolution in Related Piperidine Systems

| Substrate | Chiral Reagent/Catalyst | Product(s) | Key Findings | Reference |

| 2-Piperidineethanol | Pig liver esterase | Enantiopure esters and unreacted alcohol | Enzymatic hydrolysis of ester derivatives allows for enantiomer separation. | nih.gov |

| Racemic 2-methylpiperidine | (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester | (R,R)-amide and unreacted (S)-2-methylpiperidine | High stereoselectivity (s = 73) achieved in toluene at -40 °C. | rsc.org |

| N-Boc-2-aryl-4-methylenepiperidines | n-BuLi/(+)-sparteine | Enantioenriched 2,2-disubstituted piperidines and starting material | Effective kinetic resolution through asymmetric deprotonation. | whiterose.ac.uk |

Catalytic Transformations Involving this compound

The catalytic hydrogenation of this compound presents an interesting challenge due to the presence of two reducible functionalities: the ethenyl (vinyl) group and the piperidine ring (which can be reduced under harsh conditions). The selective hydrogenation of the vinyl group is a synthetically valuable transformation as it would provide access to 2-ethylpiperidine (B74283).

While specific studies on the hydrogenation of this compound are scarce, research on related systems provides valuable insights into the potential catalysts and conditions. For instance, palladium-based catalysts are known to be effective for the hydrogenation of carbon-carbon double bonds under mild conditions. Supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al2O3), are commonly used for such transformations. researchgate.netresearchgate.net

The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, in the selective hydrogenation of vinyl acetylene, the addition of a second metal, such as copper, to a palladium catalyst was found to modify the activity and selectivity. researchgate.net Furthermore, the use of specific ligands can also direct the outcome of the hydrogenation. In the case of related unsaturated heterocycles, iridium-based catalysts with chiral ligands have been successfully employed for the enantioselective hydrogenation of pyridinium salts to yield chiral piperidines.

The hydrochloride salt form of 2-ethenylpiperidine may influence the hydrogenation process. The protonated nitrogen could potentially coordinate to the metal catalyst, affecting its activity and selectivity. It is also plausible that under certain conditions, both the vinyl group and the piperidine ring could be reduced, leading to the formation of 2-ethylpiperidine or other byproducts. Electrocatalytic hydrogenation has also been explored for the reduction of pyridinium, demonstrating that a heterogeneous reaction with chemisorbed hydrogen can lead to piperidinium-like species. rsc.org

Table 2: Catalytic Systems for Hydrogenation of Related Unsaturated Heterocycles

| Substrate | Catalyst System | Product | Key Findings | Reference |

| Vinyl Acetylene | Pd-Cu/Al2O3 | 1,3-Butadiene | Addition of Cu improves activity but inhibits selectivity. | researchgate.net |

| 2-Substituted Pyridinium Salts | [Ir(COD)Cl]2 / Chiral Ligands | Chiral Piperidines | High enantioselectivities achieved with appropriate ligand selection. | N/A |

| Pyridinium | Pt electrode | Piperidinium-like species | Electrocatalytic hydrogenation proceeds via heterogeneous reaction. | rsc.org |

The vinyl group and the N-H bond of this compound (or its N-protected form) are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govmdpi.comnih.govsyr.edu

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov While there are no direct reports of intermolecular Heck reactions with 2-ethenylpiperidine, intramolecular versions have been demonstrated in related systems. For example, a bicyclic piperidine derivative was synthesized via an intramolecular Heck reaction using a Pd(CH3CN)2Cl2 catalyst. nih.gov This suggests that N-protected 2-ethenylpiperidine, bearing an appropriately positioned halide, could undergo intramolecular cyclization.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organohalide. mdpi.comnih.gov The vinyl group of a suitably derivatized 2-ethenylpiperidine could potentially act as the coupling partner. For instance, vinyl triflates derived from ketones have been successfully used in Suzuki reactions with arylboronic acid pinacolate esters. nih.gov This methodology could be adapted to synthesize 2-aryl-substituted vinylpiperidines. The synthesis of 2-arylpyridines has been achieved through the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids and esters, showcasing the versatility of this reaction with heterocyclic substrates. claremont.edu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgnih.govsyr.edu The secondary amine of 2-ethenylpiperidine is a suitable substrate for this reaction. This would allow for the synthesis of N-aryl-2-ethenylpiperidines, which are valuable building blocks for more complex molecules. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand, such as Xantphos, and a base like sodium tert-butoxide. nih.gov

Table 3: Potential Cross-Coupling Reactions Involving 2-Ethenylpiperidine Derivatives

| Reaction Type | Coupling Partners | Potential Product | Catalyst System (Example) | Reference |

| Intramolecular Heck | N-Acyl-2-ethenylpiperidine with a halide | Bicyclic piperidine derivative | Pd(CH3CN)2Cl2 | nih.gov |

| Suzuki-Miyaura | 2-Ethenylpiperidine-derived vinyl triflate + Arylboronic acid | 2-(Arylvinyl)piperidine | Pd(dppf)Cl2 | nih.gov |

| Buchwald-Hartwig Amination | 2-Ethenylpiperidine + Aryl halide | N-Aryl-2-ethenylpiperidine | Pd(OAc)2 / Xantphos | nih.gov |

Other Metal-Catalyzed Processes (e.g., hydroformylation, C-H activation)

Metal-catalyzed reactions offer powerful tools for the functionalization of organic molecules. For this compound, both the vinyl group and the C-H bonds of the piperidine ring present potential sites for such transformations.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to form aldehydes. wikipedia.orgmt.comntu.ac.uk This industrially significant reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt. mt.comntu.ac.uk The reaction of this compound would be expected to yield either the linear aldehyde, 3-(piperidin-2-yl)propanal, or the branched aldehyde, 2-(piperidin-2-yl)propanal.

The regioselectivity of hydroformylation is influenced by steric and electronic factors of both the substrate and the catalyst system. ntu.ac.uk In the case of this compound, the protonated nitrogen atom is expected to have a significant electronic influence on the vinyl group. Research on the hydroformylation of 4-vinylpyridine (B31050) has shown that the reaction can be directed towards the branched aldehyde with high selectivity using rhodium catalysts modified with phosphine ligands. researchgate.net The electron-withdrawing nature of the protonated pyridinium species in the hydrochloride salt was found to decrease the nucleophilicity of the carbon-rhodium bond in the reaction intermediate, which can affect the product distribution. researchgate.net

By analogy, the hydroformylation of this compound would likely be influenced by the electron-withdrawing effect of the ammonium ion. The choice of catalyst and reaction conditions would be crucial in controlling the ratio of the linear to the branched aldehyde product. For instance, rhodium complexes with bulky phosphine ligands often favor the formation of the linear aldehyde from terminal alkenes. rsc.org

Potential Products of Hydroformylation of 2-Ethenylpiperidine

| Starting Material | Potential Product 1 (Linear) | Potential Product 2 (Branched) |

|---|---|---|

| 2-Ethenylpiperidine | 3-(Piperidin-2-yl)propanal | 2-(Piperidin-2-yl)propanal |

C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis, offering atom-economical routes to complex molecules. nih.gov For this compound, C-H activation could potentially occur at the vinyl group or at various positions on the piperidine ring.

Research on the C-H activation of saturated N-heterocycles like piperidine has demonstrated that functionalization can be achieved using transition metal catalysts, often guided by a directing group. acs.orgnih.gov For instance, palladium-catalyzed C(sp³)–H arylation of piperidines has been accomplished at the C4 position by employing an aminoquinoline directing group attached at C3. acs.org The selective activation of specific C-H bonds in the piperidine ring of this compound would likely require the installation of a suitable directing group.

Without a directing group, the inherent reactivity of the different C-H bonds would determine the site of activation. The C-H bonds adjacent to the nitrogen (C2 and C6) are electronically activated, but this can also lead to catalyst inhibition through strong coordination of the nitrogen atom. thieme-connect.com Transannular C-H functionalization, where a metal catalyst coordinated to the nitrogen atom activates a C-H bond on the opposite side of the ring, has also been demonstrated in alicyclic amines. nih.gov

The vinylic C-H bonds of the ethenyl group are also potential sites for activation and subsequent functionalization, a common transformation for various substituted alkenes.

Potential Sites for C-H Activation in 2-Ethenylpiperidine

| Position | Type of C-H Bond | Potential for Activation |

|---|---|---|

| Vinyl Group | sp² | Possible, common for alkenes |

| Piperidine C2 | sp³ (α to N) | Electronically activated, potential for catalyst inhibition |

| Piperidine C3, C4, C5 | sp³ | Generally less reactive, may require directing groups |

| Piperidine C6 | sp³ (α to N) | Electronically activated, potential for catalyst inhibition |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. youtube.com While specific studies employing this compound in organocatalytic reactions are scarce, the structural motifs present in the molecule suggest several potential applications, either as a substrate or as a precursor to a catalyst.

The piperidine scaffold is a common feature in many organocatalysts. rsc.orgnih.gov For example, chiral piperidine derivatives are used in a variety of asymmetric transformations. nih.gov this compound, being a chiral molecule (if enantiomerically pure), could potentially serve as a precursor for the synthesis of novel chiral organocatalysts. The vinyl group provides a handle for further functionalization to introduce catalytically active moieties.

As a substrate, the vinyl group of this compound could participate in various organocatalyzed reactions. For instance, the conjugate addition of nucleophiles to activated alkenes is a cornerstone of organocatalysis. While the vinyl group in 2-ethenylpiperidine is not electronically activated in its ground state, it could potentially be activated through the formation of an iminium ion under acidic conditions, a common strategy in organocatalysis.

Furthermore, the secondary amine of the piperidine ring, after deprotonation of the hydrochloride, can act as a nucleophile or a base. The combination of a nucleophilic amine and a reactive vinyl group within the same molecule could enable intramolecular organocatalytic cascade reactions, leading to the formation of more complex bicyclic structures. A study on the synthesis of piperidine alkaloids utilized a bio-organocatalytic cascade where a transaminase generated a reactive imine intermediate that then underwent a Mannich reaction. rsc.org This highlights the potential of piperidine-containing intermediates in complex reaction sequences.

Derivatization for Analytical Enhancement

In analytical chemistry, particularly in chromatographic techniques, derivatization is often employed to improve the separation and detection of analytes. For a compound like this compound, which may exhibit poor chromatographic behavior or lack a strong chromophore for UV detection, derivatization is a crucial step to enable sensitive and accurate analysis.

Pre-column and Post-column Tagging for Chromatographic Detection

Chromatographic analysis of this compound can be significantly improved by introducing a "tag" onto the molecule, either before (pre-column) or after (post-column) separation on the chromatographic column. This tag is a chemical moiety that imparts desirable properties to the analyte, such as enhanced UV absorbance or fluorescence, leading to a much lower limit of detection.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injecting the sample into the chromatograph. For the secondary amine in 2-ethenylpiperidine, a common approach is acylation or sulfonylation. For instance, a well-established method for the analysis of piperidine involves pre-column derivatization with 4-toluenesulfonyl chloride. juniperpublishers.com This reaction converts the piperidine into its corresponding sulfonamide, which is more amenable to reverse-phase HPLC and possesses a strong UV-absorbing aromatic ring, greatly enhancing its detectability. juniperpublishers.com A similar strategy can be applied to this compound, reacting it with a suitable tagging reagent to improve its chromatographic properties and detection sensitivity. The choice of reagent depends on the desired detection method (e.g., UV, fluorescence). pensoft.net

| Derivatization Approach | Reagent Example | Analyte Functional Group | Purpose |

| Pre-column Acylation | Dansyl Chloride | Secondary Amine | Introduction of a fluorescent tag |

| Pre-column Sulfonylation | 4-Toluenesulfonyl Chloride | Secondary Amine | Introduction of a UV-absorbing tag |

Post-column derivatization occurs after the separation of the analytes has been achieved on the column and before they reach the detector. This approach is advantageous as it avoids the potential for multiple derivatized products from a single analyte, which can complicate chromatograms. The eluent from the column is mixed with a reagent that reacts rapidly and selectively with the target analyte to produce a detectable product.

Mass Spectrometry Derivatization for Fragmentation Pattern Control

When using mass spectrometry (MS) as a detection method, particularly in conjunction with gas chromatography (GC-MS), derivatization plays a critical role in controlling the fragmentation of the analyte. weber.hujfda-online.com The fragmentation pattern is a unique fingerprint of a molecule and is essential for its identification. For amines like 2-ethenylpiperidine, alpha-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.orgmiamioh.edu

Derivatization of the piperidine nitrogen, for example, through acylation, can significantly alter the fragmentation pattern. The resulting amide will exhibit characteristic fragmentation patterns, often involving the loss of the acyl group or rearrangements, which can be more informative for structural elucidation than the fragmentation of the underivatized amine. libretexts.org By carefully selecting the derivatizing agent, one can direct the fragmentation to produce specific, high-intensity ions, thereby improving the sensitivity and selectivity of the MS analysis. For instance, using fluorinated acylating agents can introduce a tag that is readily identifiable in the mass spectrum and can enhance ionization efficiency. jfda-online.com

| Derivatization Reaction | Effect on MS Fragmentation | Benefit |

| Acylation (e.g., with trifluoroacetic anhydride) | Formation of a stable amide, directing fragmentation to the acyl group. | Produces characteristic high m/z fragment ions, improving identification and quantification. |

| Silylation | Increases volatility for GC-MS and can lead to characteristic silyl (B83357) group fragment ions. | Enhances chromatographic separation and provides specific mass spectral markers. |

Derivatization for Synthetic Utility

Beyond its analytical applications, the derivatization of this compound is a powerful tool for synthetic chemists. The presence of two distinct reactive sites—the ethenyl group and the piperidine nitrogen—allows for a wide range of modifications, enabling the synthesis of diverse molecular scaffolds and building blocks for various applications, including the development of new pharmaceutical agents.

Modification of the Ethenyl Group for Diverse Building Block Synthesis

The ethenyl (vinyl) group of 2-ethenylpiperidine is susceptible to a variety of addition reactions, making it a valuable handle for introducing new functional groups. The electron-withdrawing effect of the adjacent nitrogen atom in the piperidine ring can influence the reactivity of the double bond. For the closely related compound, 2-vinylpyridine, the vinyl group readily undergoes nucleophilic addition. wikipedia.org This suggests that the ethenyl group in 2-ethenylpiperidine can be similarly functionalized.

For example, reactions such as hydroboration-oxidation can convert the ethenyl group into a primary alcohol, providing a new site for further chemical modification. The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic structures. mdpi.com Furthermore, catalytic hydrogenation can selectively reduce the ethenyl group to an ethyl group, yielding 2-ethylpiperidine, a different building block for synthesis.

| Reaction Type | Reagents | Product Functional Group |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary Alcohol |

| Catalytic Hydrogenation | H2, Pd/C | Alkane (Ethyl group) |

| Diels-Alder Cycloaddition | Diene (e.g., cyclopentadiene) | Bicyclic system |

Modifications at the Piperidine Nitrogen for Scaffold Diversification

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through various reactions, leading to a diverse array of substituted piperidine scaffolds.

N-Alkylation and N-Acylation: The nitrogen can be alkylated using alkyl halides or acylated with acid chlorides or anhydrides. These reactions are fundamental in medicinal chemistry for modifying the steric and electronic properties of the piperidine ring, which can significantly impact biological activity. For instance, the synthesis of various N-alkylated pyridones has been explored to generate libraries of compounds for biological screening. nih.gov Similarly, N-acylation of the piperidine nitrogen in 2-ethenylpiperidine can introduce a wide range of substituents.

Reductive Amination: The piperidine nitrogen can also be functionalized via reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. This method is highly versatile for introducing a wide variety of substituents at the nitrogen atom.

| Modification | Reagent Type | Resulting Functional Group |

| N-Alkylation | Alkyl halide (e.g., benzyl bromide) | Tertiary Amine |

| N-Acylation | Acid chloride (e.g., benzoyl chloride) | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH4) | Tertiary Amine |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. wikipedia.orgmdpi.com this compound, with its secondary amine functionality, is an excellent candidate for participation in several well-known MCRs.

For example, in the Ugi four-component reaction , a primary or secondary amine reacts with a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino amide. By employing 2-ethenylpiperidine as the amine component, a diverse library of complex molecules containing the 2-ethenylpiperidine scaffold can be rapidly assembled. mdpi.com

The Mannich reaction is another powerful MCR where an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound react to form a β-amino carbonyl compound, often referred to as a Mannich base. mdpi.com Incorporating this compound in a Mannich reaction would lead to the formation of novel Mannich bases with potential biological activities. The ability to participate in such convergent and diversity-oriented synthetic strategies highlights the significant value of this compound as a versatile building block in modern organic synthesis. nih.gov

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is the first-line technique for analyzing the proton framework of a molecule. The chemical shift of each proton is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the coupling constants (J-values) provide information about the dihedral angles between adjacent protons.

A hypothetical ¹H NMR spectrum of 2-ethenylpiperidine (B1366316) hydrochloride would be expected to show distinct signals for the vinyl group protons (-CH=CH₂) and the protons of the piperidine (B6355638) ring. The vinyl protons would typically appear in the downfield region (around 5-6 ppm) as a complex multiplet due to geminal, cis, and trans couplings. The protons on the carbon adjacent to the nitrogen (C2 and C6) would be deshielded due to the inductive effect of the nitrogen atom and would likely appear as multiplets. The remaining piperidine ring protons (at C3, C4, and C5) would resonate further upfield. The presence of the hydrochloride salt would lead to the protonation of the piperidine nitrogen, causing a downfield shift of the adjacent protons and the appearance of a broad N-H proton signal, which might exchange with deuterium (B1214612) in deuterated solvents.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

In a hypothetical ¹³C NMR spectrum, the two vinyl carbons would be expected in the range of approximately 110-140 ppm. The carbons of the piperidine ring would appear at higher field, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield of the saturated carbons due to the deshielding effect of the nitrogen atom.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. chemicalbook.com Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically over two or three bonds. researchgate.net This allows for the tracing of the connectivity of the proton network within the molecule, for instance, confirming the sequence of protons around the piperidine ring and their relationship to the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment maps protons directly to the carbons to which they are attached. acs.org Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to, providing a direct link between the ¹H and ¹³C NMR spectra. chemicalbook.commassbank.eu

2-Ethenylpiperidine is a chiral molecule due to the stereocenter at the C2 position of the piperidine ring. The determination of the enantiomeric excess (ee) is critical in many applications. Chiral NMR spectroscopy is a powerful method for this purpose. This can be achieved by using chiral solvating agents or chiral derivatizing agents to create diastereomeric environments for the enantiomers, which results in separate NMR signals for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio. Chiral lanthanide shift reagents can also be used to induce chemical shift differences between the signals of the enantiomers.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

A representative IR spectrum of 2-ethenylpiperidine hydrochloride would be expected to display the following characteristic absorption bands:

N-H stretch : A broad band in the region of 3200-2700 cm⁻¹ corresponding to the stretching of the N-H bond in the piperidinium (B107235) cation.

C-H stretch (sp²) : Absorptions above 3000 cm⁻¹ due to the stretching of the C-H bonds of the vinyl group.

C-H stretch (sp³) : Absorptions below 3000 cm⁻¹ from the C-H bonds of the piperidine ring.

C=C stretch : A peak around 1640 cm⁻¹ for the carbon-carbon double bond of the ethenyl group.

N-H bend : A band around 1600-1500 cm⁻¹ for the bending vibration of the N-H bond.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of 2-ethenylpiperidine (the free base), the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve the loss of the ethenyl group or fragmentation of the piperidine ring. For the hydrochloride salt, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more suitable, and would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Piperidine alkaloids, including derivatives like 2-Ethenylpiperidine, are routinely analyzed by GC. researchgate.net For the analysis to be successful, the alkaloids should typically be in their base form, as hydrochlorides may not be suitable for direct injection due to lower volatility. researchgate.net Therefore, analysis of this compound would likely involve a sample preparation step to convert the salt to its more volatile free base, 2-Ethenylpiperidine.

The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. google.com As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. The mass-to-charge ratio (m/z) of these ions is measured, creating a mass spectrum that serves as a molecular fingerprint.

In the context of piperidine alkaloids, GC-MS analysis allows for the identification of specific compounds within a mixture. researchgate.net The mass spectrum of 2-Ethenylpiperidine would be expected to show a molecular ion peak corresponding to its molecular weight, along with a pattern of fragment ions characteristic of the piperidine ring structure. For instance, a common fragment for simple piperidine alkaloids is a base peak at m/z 84. researchgate.net

Table 1: Illustrative GC-MS Parameters for Piperidine Alkaloid Analysis This table presents typical conditions and is not specific to a single published study.

| Parameter | Value/Description |

| GC Column | Agilent DB-5 (or similar non-polar column) |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Injector Temp | 250°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Data Acquisition | Scan mode to detect all fragment ions |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing complex mixtures that may contain non-volatile compounds or thermally unstable molecules, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method. acs.org This technique is particularly useful for identifying piperidine alkaloids within complex biological matrices, such as plant extracts or the defensive secretions of insects. acs.orgbath.ac.uk

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The separated components then enter the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion corresponding to the target molecule (e.g., the protonated molecule of 2-Ethenylpiperidine) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. acs.org This process provides a high degree of specificity and sensitivity, allowing for confident identification and quantification of the target compound even at low concentrations.

Research on alkaloids from millipede secretions has demonstrated the power of LC-MS/MS to identify and differentiate between various structural classes of alkaloids, including those with a piperidine core. acs.org This approach would be invaluable for studying this compound in synthetic reaction mixtures or biological samples.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This technique would be applied to a single crystal of this compound to elucidate its exact solid-state structure.

The analysis involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern provides information about the electron density within the crystal, which is then used to calculate the positions of individual atoms, as well as the bond lengths and angles between them.

Studies on piperidine and its derivatives have revealed detailed structural information. ebi.ac.uk For instance, the crystal structure of piperidine itself shows that the molecules form chains linked by N-H---N hydrogen bonds. ebi.ac.uk In the case of this compound, X-ray crystallography would confirm the chair conformation of the piperidine ring, the orientation of the ethenyl (vinyl) group at the C2 position, and the ionic interaction between the positively charged piperidinium nitrogen and the chloride anion. The relative stereochemistry of substituents on the piperidine ring can be unambiguously confirmed using this method. whiterose.ac.uk

Table 2: Typical Structural Data Obtained from X-ray Crystallography of a Piperidinium Salt This table is illustrative and represents typical values for piperidine derivatives.

| Structural Feature | Typical Value |

| Piperidine Ring Conformation | Chair |

| C-N Bond Length | ~1.49 Å |

| C-C Bond Length (in ring) | ~1.53 Å |

| C-N-C Bond Angle | ~112° |

| N-H···Cl Hydrogen Bond | Present and characterized |

Other Advanced Spectroscopic and Diffraction Methods

Beyond the primary techniques, other advanced methods contribute to a comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and local environment of each atom. Advanced 2D NMR techniques like COSY and HMBC are used to establish correlations between protons and carbons, confirming the substitution pattern on the piperidine ring. acs.org

Neutron Diffraction: For certain applications, particularly for accurately locating hydrogen atoms, neutron powder diffraction can be employed. This technique was used to determine the crystal structure of piperidine-d11 (B105061) at various temperatures and pressures, providing precise information on the N-H···N hydrogen bonds that are crucial to its crystal packing. ebi.ac.uk A similar analysis on this compound could offer deeper insights into its hydrogen bonding network.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the N-H stretch of the ammonium (B1175870) salt, C-H stretches of the alkyl and vinyl groups, and the C=C stretch of the ethenyl group.

These methods, used in combination, provide a complete and unambiguous characterization of the chemical compound this compound, which is essential for research and development in synthetic chemistry and pharmacology. nih.gov

Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. For 2-Ethenylpiperidine (B1366316) hydrochloride, DFT calculations would be instrumental in several key areas:

Electronic Structure: DFT can be used to determine the distribution of electron density within the molecule. This would reveal the locations of electron-rich and electron-deficient regions, providing insights into the molecule's reactivity. The protonated nitrogen atom in the piperidine (B6355638) ring would be a significant electron-withdrawing group, influencing the electronic character of the entire molecule, including the ethenyl substituent. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated, and their distribution would indicate the likely sites for nucleophilic and electrophilic attack. For instance, studies on similar piperidine derivatives have utilized DFT to analyze HOMO-LUMO gaps to understand electronic transitions. researchgate.net

Geometry Optimization: DFT is employed to find the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This involves calculating the forces on each atom and minimizing them to arrive at a low-energy conformation. For 2-Ethenylpiperidine hydrochloride, this would provide precise information on bond lengths, bond angles, and dihedral angles for both the piperidine ring and the ethenyl group. A study on 1-amino-2,6-dimethylpiperidine (B1295051) used DFT with the B3LYP functional and a 6-31+G(d,p) basis set to achieve optimized geometry. researchgate.net A similar approach for this compound would likely yield accurate structural parameters.

Energetics: DFT calculations can predict the relative energies of different conformations of this compound. The piperidine ring can exist in chair, boat, and twist-boat conformations. For a 2-substituted piperidine, the substituent can be in either an axial or equatorial position. DFT can quantify the energy difference between these conformers, indicating which is more stable. The protonation of the nitrogen atom is known to influence the conformational preference in substituted piperidines, often stabilizing the axial conformer through electrostatic interactions. nih.gov

A hypothetical data table for the optimized geometry of the equatorial and axial conformers of this compound, as would be predicted by DFT, is presented below.

| Parameter | Equatorial Conformer (Predicted) | Axial Conformer (Predicted) |

| C2-C7 Bond Length (Å) | 1.50 | 1.51 |

| C7=C8 Bond Length (Å) | 1.34 | 1.34 |

| N1-C2-C7-C8 Dihedral Angle (°) | ~175 | ~65 |

| Relative Energy (kcal/mol) | 0 | > 0 |

Note: This table is illustrative and based on expected trends for 2-substituted piperidines.

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide very high accuracy for various molecular properties.

For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to:

Refine the energetic predictions for different conformers.

Accurately calculate properties like proton affinity and gas-phase basicity.

Predict spectroscopic properties, such as NMR chemical shifts, with high precision. chemrxiv.org

The choice of ab initio method and basis set would be crucial for balancing accuracy with computational cost. aps.orgnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering a dynamic picture of its conformational landscape. An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would involve:

System Setup: A model of the molecule is placed in a simulation box filled with solvent molecules.

Force Field Application: A classical force field (a set of parameters describing the potential energy of the system) is used to calculate the forces between all atoms.

Integration of Equations of Motion: Newton's equations of motion are solved iteratively to simulate the movement of each atom over time.

From the resulting trajectory, one can analyze: